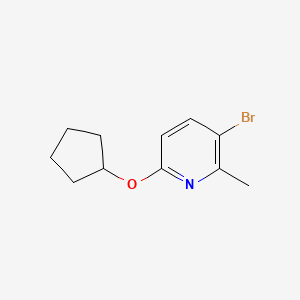![molecular formula C26H46N2O6S2 B12071603 N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Hydroxyl groups are introduced using appropriate reagents (e.g., hydroboration followed by oxidation).
Sulfonation
- Sulfonation of the hydroxyl groups with methanesulfonic acid (CH₃SO₃H) yields the methanesulfonamide functionality.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is as follows:
-
Formation of Bicyclo[2.2.1]heptane Core
- Start with a suitable precursor (e.g., a cyclohexene derivative).
- Perform a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to carbonyl groups.
Substitution: Substitution reactions may occur at the hydroxyl or sulfonamide positions.
Reduction: Reduction of carbonyl groups to alcohols is feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:
The major products depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for therapeutic effects (e.g., anti-inflammatory or antiviral activity).
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H46N2O6S2 |
|---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3 |
InChI Key |
KVVHJCZXSZVOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)







